1-Myristin-2-Olein-3-Butyrin
Overview
Description
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol composed of myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound has been identified in human breast milk . It is a liquid with a molecular formula of C39H72O6 and a molecular weight of 637.0 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and butyric acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves similar esterification processes but on a larger scale. The process may include additional purification steps, such as distillation or chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, producing new esters and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: Fatty acids and glycerol.
Hydrolysis: Myristic acid, oleic acid, butyric acid, and glycerol.
Transesterification: New esters and glycerol.
Scientific Research Applications
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in human breast milk and its nutritional benefits.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s molecular targets include enzymes involved in lipid digestion and absorption .
Comparison with Similar Compounds
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be compared with other triacylglycerols, such as:
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of butyric acid.
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol: Contains palmitic acid at the sn-2 position.
1-Myristin-2-Olein-3-Butyrin: Another name for 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
The uniqueness of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol lies in its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions .
Biological Activity
1-Myristin-2-Olein-3-Butyrin, also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a triacylglycerol composed of myristic, oleic, and butyric acid moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. This article aims to synthesize existing research findings on the biological activity of this compound, presenting data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 636.9 g/mol and consists of three fatty acid chains: myristic acid (C14), oleic acid (C18), and butyric acid (C4) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives showed activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds were comparable to clinically used antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Enterococcus faecalis | 64 |
These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings.
Cytotoxicity
In addition to its antimicrobial properties, this compound has been assessed for cytotoxic effects on cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity against various cancer cells while maintaining low toxicity to normal cells . The results indicated that at concentrations above 50 µg/mL, significant cell death was observed in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µg/mL) |
---|---|
MCF7 | 45 |
HeLa | 50 |
Normal Cells | >100 |
This selective toxicity highlights the potential of this compound in cancer therapeutics.
Case Studies
One notable case study involved the application of this compound in a formulation aimed at enhancing skin penetration for drug delivery systems. The study reported improved bioavailability of encapsulated drugs when combined with this triacylglycerol, suggesting its utility in pharmaceutical formulations .
Properties
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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